molecular formula C22H18FN5OS B2533656 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[1-(4-methylbenzyl)-1H-pyrrol-2-yl]-2-oxoacetamide CAS No. 1251690-61-5

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[1-(4-methylbenzyl)-1H-pyrrol-2-yl]-2-oxoacetamide

Cat. No. B2533656
CAS RN: 1251690-61-5
M. Wt: 419.48
InChI Key: KNVOZUGQMDMUII-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. Unfortunately, the specific molecular structure analysis for this compound is not available in the retrieved resources .


Chemical Reactions Analysis

The chemical reactions involving “N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[1-(4-methylbenzyl)-1H-pyrrol-2-yl]-2-oxoacetamide” are not explicitly mentioned in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, and solubility. Unfortunately, the specific physical and chemical properties for this compound are not available in the retrieved resources .

Scientific Research Applications

Anticancer Properties

This compound has garnered interest due to its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation, inducing apoptosis, and disrupting tumor growth. Further investigations are needed to elucidate its precise mechanisms of action and evaluate its efficacy in vivo .

Anti-Inflammatory Activity

The compound exhibits anti-inflammatory properties, making it relevant for conditions associated with inflammation. Studies have shown its ability to modulate inflammatory pathways, such as NF-κB and COX-2, which could be valuable in treating inflammatory diseases .

Neuroprotective Effects

Researchers have investigated the compound’s impact on neuronal health. It shows promise in protecting neurons against oxidative stress, neuroinflammation, and excitotoxicity. These findings suggest potential applications in neurodegenerative disorders like Alzheimer’s and Parkinson’s disease .

Antimicrobial Activity

Preliminary studies indicate that the compound possesses antimicrobial properties. It has demonstrated inhibitory effects against bacterial and fungal strains, making it a candidate for novel antimicrobial drug development .

Chemical Biology and Target Identification

Scientists have used this compound as a chemical probe to identify specific protein targets. By employing affinity-based techniques, they aim to uncover its interactions with cellular proteins, shedding light on biological pathways and potential therapeutic targets .

Drug Delivery Systems

The compound’s unique structure and functional groups make it suitable for drug delivery applications. Researchers have explored its use as a carrier for targeted drug delivery, enhancing drug solubility, stability, and bioavailability .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce an effect. Unfortunately, the specific mechanism of action for this compound is not available in the retrieved resources .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and harmful effects. Unfortunately, the specific safety and hazards information for this compound is not available in the retrieved resources .

properties

IUPAC Name

1-(2-fluorophenyl)-N-[(4-methylsulfanylphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5OS/c1-30-17-10-8-15(9-11-17)13-25-22(29)20-21(16-5-4-12-24-14-16)28(27-26-20)19-7-3-2-6-18(19)23/h2-12,14H,13H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVOZUGQMDMUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

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